Combustion Kinetics: Double Bond Position as Primary Reactivity Determinant for 5-Decene Isomers
In a high-pressure shock tube study comparing the oxidation of 1-decene, cis-2-decene, cis-5-decene, and trans-5-decene, the position of the double bond was found to be the controlling factor for reactivity, while cis–trans configuration had no measurable influence under the experimental conditions [1]. Gas chromatographic analysis revealed increased reactivity for isomers with more centrally located double bonds, such as trans-5-decene and cis-5-decene, compared to terminal alkenes like 1-decene [1]. Importantly, significantly different yields of most intermediate species were observed between the positional isomers, indicating that each undergoes a distinct reaction pathway [1].
| Evidence Dimension | Reactivity and Intermediate Species Yields During Oxidation |
|---|---|
| Target Compound Data | Increased reactivity (vs. terminal alkenes); distinct intermediate yields |
| Comparator Or Baseline | 1-decene (terminal), cis-2-decene, cis-5-decene |
| Quantified Difference | Reactivity: 5-decene isomers > 1-decene (qualitative). Intermediate Yields: 'Significantly different' between positional isomers. |
| Conditions | Stoichiometric oxidation in argon, 40–66 bar, 850–1500 K, ~2 ms reaction time, 100 ppm fuel concentration |
Why This Matters
For researchers modeling biodiesel or fuel combustion, substituting a terminal alkene for a central alkene like trans-5-decene will yield inaccurate kinetic data and misrepresent pollutant formation pathways.
- [1] Fridlyand, A., et al. (2014). Influence of the double bond position on the oxidation of decene isomers at high pressures and temperatures. Proceedings of the Combustion Institute, 35(1), 437-444. View Source
